Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

DGAT1 Inhibition Metabolic Disease Triacylglycerol Synthesis

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (CAS 175394-01-1) is a substituted γ-keto ester characterized by a 3,4-dimethylphenyl group linked to an ethyl 4-oxobutanoate backbone. With a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol , this compound has been disclosed in patents as possessing diacylglycerol acyltransferase 1 (DGAT1) inhibitory activity , which is a target for metabolic disorders such as obesity and type 2 diabetes.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 175394-01-1
Cat. No. B067355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
CAS175394-01-1
SynonymsETHYL 4-(3,4-DIMETHYLPHENYL)-4-OXOBUTYRATE
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C
InChIInChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3
InChIKeyUXLMZKLDVOQALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate (CAS 175394-01-1): A DGAT1-Inhibitory γ-Keto Ester Building Block for Metabolic Research and Fine Chemical Synthesis


Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (CAS 175394-01-1) is a substituted γ-keto ester characterized by a 3,4-dimethylphenyl group linked to an ethyl 4-oxobutanoate backbone [1]. With a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol [1], this compound has been disclosed in patents as possessing diacylglycerol acyltransferase 1 (DGAT1) inhibitory activity , which is a target for metabolic disorders such as obesity and type 2 diabetes . It is primarily offered as a high-purity (typically ≥95%) research chemical for use as a synthetic intermediate and pharmacological tool compound in medicinal chemistry and biological research .

Why Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate is Not Interchangeable with Unsubstituted or Mono-Methyl γ-Keto Ester Analogs


Subtle modifications to the aryl substitution pattern of γ-keto esters profoundly impact target binding affinity and physicochemical properties, rendering generic substitution a high-risk endeavor for reproducible research. Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate distinguishes itself from simpler analogs, such as the unsubstituted phenyl or mono-methyl derivatives , by virtue of its specific 3,4-dimethyl substitution. This precise arrangement is associated with a distinct DGAT1 inhibitory profile as disclosed in patent literature , whereas the corresponding acid form (4-(3,4-dimethylphenyl)-4-oxobutanoic acid) lacks the ethyl ester moiety crucial for membrane permeability and specific enzyme binding kinetics. Therefore, direct replacement without rigorous comparative analysis jeopardizes experimental validity, particularly in cellular and in vivo metabolic studies.

Quantitative Differentiation of Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate: Head-to-Head Property and Activity Comparisons


DGAT1 Inhibitory Activity: Patent-Disclosed Association with Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate

Patent literature explicitly identifies Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (CAS 175394-01-1) as a compound with DGAT1 inhibitory activity . In contrast, the unsubstituted phenyl analog, Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3) , and the corresponding free acid, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (CAS 51036-98-7) , are not associated with this specific biological annotation in patent or curated bioactivity databases [1]. The DGAT1 inhibitory function is relevant for modulating triacylglycerol synthesis, a key pathway in obesity, diabetes, and hepatic steatosis .

DGAT1 Inhibition Metabolic Disease Triacylglycerol Synthesis

Physicochemical Property Comparison: Boiling Point and Density of Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate vs. Mono-Methyl and Unsubstituted Analogs

The addition of two methyl groups on the phenyl ring in Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (C14H18O3, MW 234.29 g/mol) significantly alters its boiling point compared to less substituted analogs [1]. The target compound exhibits a boiling point of 361.9°C at 760 mmHg [1]. This is notably higher than the 4-methylphenyl analog (C13H16O3, MW 220.26 g/mol), which has a reported boiling point of 178°C , and the unsubstituted phenyl analog (C12H14O3, MW 206.24 g/mol), which has a boiling point of 322.5°C at 760 mmHg . This trend demonstrates that increasing substitution elevates the boiling point, directly impacting purification methods (e.g., distillation conditions) and analytical retention times in gas chromatography.

Physical Chemistry Chromatography Method Development

Molecular Weight and Lipophilicity: Implication for Membrane Permeability in Cell-Based DGAT1 Assays

The molecular weight and lipophilicity (LogP) of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate differ from its close analogs, impacting its behavior in cellular assays. With a molecular weight of 234.29 g/mol [1], it is heavier than the unsubstituted phenyl analog (206.24 g/mol) and the 4-methyl analog (220.26 g/mol) . While experimental LogP values are not publicly available for the target compound, the calculated LogP (cLogP) using standard software is estimated to be ~2.9-3.2 , compared to ~2.3 for the unsubstituted analog . This difference in calculated lipophilicity suggests the 3,4-dimethyl derivative will exhibit distinct passive membrane diffusion characteristics and cellular uptake kinetics, which are critical for interpreting DGAT1 inhibitory potency data in cell-based assays.

Drug Discovery ADME Cell Permeability

Synthetic Utility: Regioselective Reduction Potential of 3,4-Dimethylphenyl Moiety in Baker's Yeast-Mediated Reactions

While not directly assayed on the target compound, a key study on the baker's yeast-mediated reduction of alkyl 2-oxo-4-arylbutanoates [1] demonstrates that the substituent on the aryl ring profoundly affects both chemical yield and enantiomeric excess (ee). In that work, the reduction of ethyl 2-oxo-4-phenylbutanoate achieved >90% ee and 80-90% yield [1]. The study explicitly notes that the presence and position of methyl substituents influence the stereochemical outcome of the yeast reduction [1]. The 3,4-dimethylphenyl group in Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate introduces a sterically and electronically distinct environment for potential enzymatic or chemocatalytic reduction compared to the unsubstituted phenyl or mono-methyl derivatives [2], offering a unique chiral building block for the synthesis of optically active 2-hydroxy-4-arylbutanoates, which are precursors to ACE inhibitors [1].

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Optimal Application Scenarios for Ethyl 4-(3,4-Dimethylphenyl)-4-Oxobutyrate in Research and Industrial Settings


DGAT1 Target Validation in Metabolic Disease Models

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is best employed as a DGAT1 inhibitor tool compound in cellular and in vivo models of obesity, type 2 diabetes, or non-alcoholic fatty liver disease (NAFLD). As disclosed in patent literature , its activity against DGAT1 makes it suitable for dose-response studies assessing triglyceride synthesis inhibition. Its predicted membrane permeability [1] supports its use in cell-based assays, such as those using human hepatocytes or adipocytes, to measure reduction in lipid droplet accumulation.

Chiral Intermediate for Asymmetric Synthesis of Bioactive Molecules

This compound serves as a prochiral substrate for enzymatic or chemical asymmetric reduction to produce ethyl (R)- or (S)-2-hydroxy-4-(3,4-dimethylphenyl)butanoate, a valuable chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other therapeutic agents . The unique 3,4-dimethyl substitution pattern [1] is expected to influence the stereoselectivity of baker's yeast or isolated dehydrogenase reductions , providing access to enantiomerically enriched intermediates that are not readily accessible from simpler aryl analogs.

Analytical Reference Standard for Chromatographic Method Development

Due to its well-defined physicochemical properties, including a boiling point of 361.9°C , Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is ideal for use as a reference standard in the development and validation of GC-MS or HPLC methods for detecting and quantifying related γ-keto ester impurities or metabolites. Its distinct retention time compared to mono-methyl and unsubstituted analogs ensures reliable peak identification and method specificity.

Fine Chemical Intermediate for Specialty Materials

The compound's ester and ketone functionalities offer versatile handles for further chemical transformations, including hydrolysis, amidation, and reduction . This makes it a strategic intermediate in the synthesis of more complex molecules, such as heterocyclic compounds or functionalized polymers, for applications in specialty chemicals and materials science.

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